molecular formula C21H25N3O3 B2661287 N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide CAS No. 400087-95-8

N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide

Cat. No.: B2661287
CAS No.: 400087-95-8
M. Wt: 367.449
InChI Key: FPGKXVOLNIYRFB-WSDLNYQXSA-N
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Description

N¹,N³-Bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide is a malonamide derivative featuring a central malonamide backbone substituted with two 2,4-dimethylphenyl groups at the N¹ and N³ positions and a methoxyimino-methyl moiety at the C2 position. Malonamides are known for their versatility in coordination chemistry, catalysis, and pharmaceutical applications due to their ability to act as ligands or bioactive scaffolds.

Properties

IUPAC Name

N,N'-bis(2,4-dimethylphenyl)-2-[(E)-methoxyiminomethyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-13-6-8-18(15(3)10-13)23-20(25)17(12-22-27-5)21(26)24-19-9-7-14(2)11-16(19)4/h6-12,17H,1-5H3,(H,23,25)(H,24,26)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGKXVOLNIYRFB-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C=NOC)C(=O)NC2=C(C=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)C(/C=N/OC)C(=O)NC2=C(C=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide typically involves the following steps:

    Formation of the Malonamide Backbone: The initial step involves the preparation of the malonamide backbone through the reaction of malonic acid derivatives with appropriate amines under controlled conditions.

    Introduction of 2,4-Dimethylphenyl Groups: The 2,4-dimethylphenyl groups are introduced via a substitution reaction, where the malonamide backbone reacts with 2,4-dimethylphenyl halides in the presence of a base.

    Addition of Methoxyimino Group: The final step involves the addition of the methoxyimino group through a condensation reaction with methoxyamine and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of N1,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide involves its interaction with molecular targets through its functional groups. The methoxyimino group can form hydrogen bonds, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Malonamide derivatives with structural modifications to the aryl groups or the central substituent exhibit distinct physicochemical and functional properties. Below is a systematic comparison with structurally analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Malonamide Derivatives

Compound Name Aryl Substituents Central Substituent Molecular Formula Molar Mass (g/mol) Key Features References
N¹,N³-Bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide 2,4-dimethylphenyl Methoxyimino-methyl C₂₇H₂₈N₃O₃* ~454.5† High lipophilicity; potential for π-π stacking due to methyl groups -
N¹,N³-Bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide 2-chlorophenyl Dimethylamino-methylene C₁₉H₁₈Cl₂N₃O₂ 399.28 Electron-withdrawing Cl groups enhance polarity; dimethylamino group may act as a weak base
N¹,N³-Bis(2,4-dichlorophenyl)-2-[(hydroxy(methyl)amino)methylene]malonamide 2,4-dichlorophenyl Hydroxy(methyl)amino-methylene C₁₇H₁₃Cl₄N₃O₃ 449.12 Increased halogen density improves steric hindrance; hydroxy group enables hydrogen bonding
N¹,N³-Bis(2,4-dichlorophenyl)-2-[(methoxy(methyl)amino)methylene]malonamide 2,4-dichlorophenyl Methoxy(methyl)amino-methylene C₁₈H₁₅Cl₄N₃O₃ 463.15‡ Methoxy group enhances solubility compared to hydroxy analogs

*Calculated based on structural formula.
†Estimated from analogous compounds.
‡Derived from molecular formula in .

Key Structural and Functional Insights

However, they reduce polarity compared to halogenated analogs. 2-Chlorophenyl/2,4-Dichlorophenyl (Compounds ): Chlorine atoms enhance electronegativity and polarizability, favoring interactions with electron-rich targets. Dichlorophenyl derivatives exhibit higher molecular rigidity and thermal stability due to halogen-halogen interactions .

This contrasts with the electron-withdrawing dimethylamino group in , which may alter redox properties. Hydroxy/Methoxy(methyl)amino (Compounds ): Hydroxy groups enable hydrogen bonding, enhancing solubility in polar solvents. Methoxy substitution in balances solubility and steric effects compared to .

Biological and Synthetic Implications: Chlorinated derivatives (e.g., ) are often explored as antimicrobial or antifungal agents due to halogen-mediated bioactivity. The target compound’s dimethylphenyl groups may favor applications in hydrophobic environments, such as lipid bilayer penetration or non-polar solvent reactions.

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